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Introduction

The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the
urgent development of novel antimalarial agents with new mechanisms of action. A promising
and validated target in the fight against malaria is the parasite's dihydroorotate dehydrogenase
(DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. Unlike their
human hosts, malaria parasites rely solely on this pathway for the synthesis of pyrimidines,
which are essential for DNA and RNA replication. This dependency makes P. falciparum
DHODH (PfDHODH) an attractive target for selective inhibition. This technical guide details the
early discovery, synthesis, and biological evaluation of DSM74, a potent and metabolically
stable triazolopyrimidine-based inhibitor of PFDHODH.

Discovery of a Novel Antimalarial Scaffold

The journey to DSM74 began with a high-throughput screening (HTS) campaign of a diverse
chemical library against recombinant PIDHODH. This effort identified a promising
triazolopyrimidine scaffold with potent inhibitory activity against the parasite enzyme and
significant selectivity over the human ortholog. The initial lead compound, DSM1, while
demonstrating excellent enzymatic and whole-cell activity, suffered from poor pharmacokinetic
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properties, particularly reduced plasma exposure after repeated dosing. This liability hindered
its in vivo efficacy in mouse models of malaria.

To address the metabolic instability of the initial lead, a structure-guided lead optimization
program was initiated. This involved replacing the naphthyl moiety of DSM1 with a series of
substituted phenyl rings. This medicinal chemistry effort led to the identification of DSM74,
which incorporates a p-trifluoromethylphenyl group. This substitution resulted in a compound
with significantly improved metabolic stability in human liver microsomes and enhanced plasma
exposure in mice, paving the way for the first demonstration of in vivo efficacy for this class of
PfDHODH inhibitors.[1]

Quantitative Biological Data

The biological activity of DSM74 and its precursors was evaluated through a series of in vitro
and in vivo assays. The key quantitative data are summarized in the tables below.

n Vi ic and Whole-Cell Activi

P. berghei Human P. falciparum
PfDHODH IC50
Compound (M) DHODH IC50 DHODH IC50 (3D7) EC50
1
(HM) (uM) (uM)
DSM1 0.047 0.25 >200 0.079
DSM74 0.16 1.2 >200 0.2

IC50 (Half-maximal inhibitory concentration) is the concentration of the compound that inhibits
the enzyme activity by 50%.[2] EC50 (Half-maximal effective concentration) is the
concentration of the compound that inhibits parasite growth by 50%.[2]

vo Eff : berghei el

Parasitemia Suppression

Compound Dosing Regimen

(Day 5)
DSM74 100 mg/kg, twice daily (b.i.d.) 95%
DSM74 100 mg/kg, once daily (g.d.) 71%
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The in vivo efficacy was evaluated in a 4-day suppressive test using a P. berghei mouse model.

[2]

Experimental Protocols
Synthesis of DSM74

DSM74 was synthesized via a three-step sequence starting from commercially available
materials.

Step 1: Synthesis of 5-methyl-[1][3][4]triazolo[1,5-a]pyrimidin-7-ol

A mixture of 3-amino-1,2,4-triazole and ethyl acetoacetate is refluxed in acetic acid. The
intermediate cyclizes upon heating to yield the triazolopyrimidin-7-ol.

Step 2: Synthesis of 7-chloro-5-methyl-[1][3][4]triazolo[1,5-a]pyrimidine

The product from Step 1 is treated with phosphorus oxychloride (POCIs) at reflux to convert the
hydroxyl group to a chlorine atom, yielding the key chloro intermediate.

Step 3: Synthesis of (5-methyl[1][3][4]triazolo[1,5-a]pyrimidin-7-yl)(4-
(trifluoromethyl)phenyl)amine (DSM74)

The chloro-intermediate from Step 2 is reacted with 4-(trifluoromethyl)aniline in a suitable
solvent such as ethanol at room temperature to afford DSM74 via nucleophilic aromatic
substitution.

DSM74 Synthesis Workflow

4-(trifluoromethyl)aniline,

3-amino-1,2,4-triazole + | _Acetic Acid, Reflux fme POCI3, Reflux q -~ Ethanol, rt
Ethyl Acetoacetate 5-methy|-[1,2,4]mazolo[l,5-a]pyr|m\d|n-7-ol}—‘—P{7-ch|oro-5-methy|-[1,2,A]Irlazolo[l,5—a]pyr|m|d|ne}—‘—> DSM74
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A simplified workflow for the synthesis of DSM74.
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PfDHODH Inhibition Assay

The inhibitory activity of compounds against PFDHODH was determined using a
spectrophotometric assay that monitors the reduction of 2,6-dichloroindophenol (DCIP).

o Reagents: Recombinant PfDHODH, L-dihydroorotate (substrate), decylubiquinone (electron
acceptor), DCIP (colorimetric indicator), and assay buffer (e.g., 100 mM HEPES, pH 8.0, 150
mM NacCl, 10% glycerol, 0.05% Triton X-100).

e Procedure:
o The assay is performed in a 96- or 384-well plate format.
o Serial dilutions of the test compounds in DMSO are added to the wells.

o The enzymatic reaction is initiated by the addition of the enzyme to the assay mixture
containing the substrate, electron acceptor, and DCIP.

o The decrease in absorbance at 600 nm due to the reduction of DCIP is monitored over

time.

» Data Analysis: The initial reaction rates are calculated and plotted against the logarithm of
the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-

response curve.

P. falciparum Whole-Cell Growth Assay

The efficacy of compounds against the erythrocytic stages of P. falciparum was assessed using
a SYBR Green I-based fluorescence assay.

o Materials: P. falciparum culture (e.g., 3D7 strain), human erythrocytes, complete culture
medium, SYBR Green | lysis buffer.

e Procedure:
o Synchronized ring-stage parasites are cultured with human erythrocytes.

o Serial dilutions of the test compounds are added to a 96-well plate.
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o The parasite culture is added to the wells and incubated for 72 hours under a gas mixture
of 5% COz2, 5% Oz, and 90% N-.

o After incubation, SYBR Green | lysis buffer is added to each well to lyse the red blood cells
and stain the parasite DNA.

o Fluorescence is measured using a microplate reader.

o Data Analysis: The fluorescence intensity, which correlates with parasite growth, is plotted
against the logarithm of the drug concentration to determine the EC50 value.

P. berghei In Vivo Efficacy Model

The in vivo antimalarial activity was evaluated using a 4-day suppressive test in a P. berghei-
infected mouse model.

e Animal Model: Female BALB/c mice are infected with P. berghei NK65.
e Procedure:
o Mice are inoculated with parasitized red blood cells.

o Treatment with the test compound (e.g., DSM74) or vehicle control is initiated a few hours
post-infection and continues for four consecutive days. The compound is administered
orally.

o On day 5, thin blood smears are prepared from tail blood, stained with Giemsa, and the
percentage of parasitized erythrocytes is determined by microscopy.

o Data Analysis: The percent suppression of parasitemia is calculated by comparing the
average parasitemia in the treated group to that in the vehicle control group.
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Biological Evaluation Workflow for DSM74
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A high-level workflow for the biological evaluation of DSM74.

Mechanism of Action: Targeting Pyrimidine
Biosynthesis

DSM74 exerts its antimalarial effect by inhibiting PFDHODH, the fourth enzyme in the de novo
pyrimidine biosynthesis pathway. This pathway is essential for the parasite's synthesis of
uridine monophosphate (UMP), a precursor for all other pyrimidines required for DNA and RNA
synthesis. By blocking this crucial step, DSM74 effectively starves the parasite of essential
building blocks, leading to a halt in replication and eventual cell death. The high selectivity of
DSM74 for the parasite enzyme over the human counterpart is attributed to differences in the
inhibitor-binding pocket, which is located in a species-variable region adjacent to the flavin

cofactor.[2]
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De Novo Pyrimidine Biosynthesis in P. falciparum
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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